(R)-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate

Salt Form Screening Physicochemical Characterization Stability Studies

The target compound, (R)-ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate (CAS 167392-57-6), is the L-tartaric acid salt of the (R)-enantiomer of ethyl nipecotate. It belongs to the class of nipecotic acid ester salts, widely employed as chiral building blocks for synthesizing gamma-aminobutyric acid (GABA) uptake inhibitors and other central nervous system-active pharmaceutical ingredients.

Molecular Formula C12H21NO8
Molecular Weight 307.30 g/mol
Cat. No. B7949904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate
Molecular FormulaC12H21NO8
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m10/s1
InChIKeyHHPGQKZOPPDLNH-DOIQAPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl Piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate: A Chiral Nipecotic Acid Ester L-Tartrate Salt for GABAergic Research and Pharmaceutical Synthesis


The target compound, (R)-ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate (CAS 167392-57-6), is the L-tartaric acid salt of the (R)-enantiomer of ethyl nipecotate . It belongs to the class of nipecotic acid ester salts, widely employed as chiral building blocks for synthesizing gamma-aminobutyric acid (GABA) uptake inhibitors and other central nervous system-active pharmaceutical ingredients [1]. This specific diastereomeric salt is characterized by a molecular formula of C₁₂H₂₁NO₈, a molecular weight of 307.3 g/mol, and a well-defined melting range of 157–159 °C, providing a stable, crystalline solid form that is advantageous for precise stoichiometric handling in research and development .

Procurement Risk: Why Simple Substitution of (R)-Ethyl Nipecotate L-Tartrate with a Free Base or Different Salt Form Leads to Divergent Research Outcomes


Substituting this specific L-tartrate salt with the corresponding free base or hydrochloride salt is not scientifically neutral. The choice of counterion directly impacts the prodrug's in vivo hydrolysis profile, anticonvulsant efficacy, and even side-effect liability. For instance, while the hydrochloride salt and the L-tartrate salt both yield the active (R)-nipecotic acid, they exhibit markedly different pharmacological profiles; the tartrate formulation is specifically associated with unique cholinergic side effects not observed with the hydrochloride salt [1]. Furthermore, generic substitution overlooks the critical role of this specific salt in classical resolution processes, where its high diastereomeric excess is paramount for down-stream synthesis [2]. Therefore, using a non-identical form can introduce uncontrolled variables in biological assays or compromise the enantiomeric purity of final products.

Quantitative Differentiation Guide for (R)-Ethyl Piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate


Superior Thermal Stability and Crystallinity vs. the Hydrochloride Salt

The L-tartrate salt demonstrates significantly higher thermal stability compared to the hydrochloride salt of the same (R)-ethyl nipecotate base. This difference in solid-state properties is critical for long-term storage and formulation development. The target compound's melting point is 157-159 °C, whereas the (R)-ethyl nipecotate hydrochloride melts between 125-130 °C, a difference of at least 27 °C . A higher melting point is a direct indicator of a more stable crystal lattice, which typically correlates with lower hygroscopicity and better long-term chemical stability.

Salt Form Screening Physicochemical Characterization Stability Studies

Defined Enantiomeric Purity via Classical Resolution Using the L-Tartrate Salt

A primary use of this compound is as a diastereomeric salt for resolving racemic ethyl nipecotate. The target compound's formation with (R)-ethyl nipecotate is a key step. Literature confirms that using L-tartaric acid for the initial removal of the (R)-isomer, followed by D-tartaric acid resolution of the (S)-enriched mother liquor, yields the (S)-enantiomer as a D-tartrate salt with a diastereomeric purity of 99% de [1]. This two-step resolution highlights that the specific (2S,3S)-2,3-dihydroxysuccinate (L-tartrate) counterion is essential for achieving high initial enantiomeric enrichment of the (R)-free base.

Chiral Resolution Process Chemistry Diastereomeric Salt Formation

Anticonvulsant Activity Profile Differing from the Enantiomeric Tartrate Salt

In a direct comparative in vivo study in mice, the target compound, identified as (+)E·Tartrate, demonstrated a distinct anticonvulsant profile. Both (+)E·Tartrate and (−)ethyl nipecotate hydrochloride [(−)E·HCl], which are hydrolyzed to the active (−)nipecotic acid, blocked seizures induced by pentylenetetrazol. In contrast, its enantiomer (−)E·Tartrate, which is hydrolyzed to inactive (+)nipecotic acid, provided no significant protection against pentylenetetrazol-induced seizures [1]. This confirms that the target compound is an effective prodrug for delivering the active anticonvulsant agent.

GABA Uptake Inhibition Anticonvulsant Screening In Vivo Pharmacology

Unique Cholinergic Side-Effect Profile Compared to the Hydrochloride Salt

The in vivo study by Hinko et al. (1988) revealed a critical and unexpected differentiation in side effects. Administration of the target compound, (+)E·Tartrate, induced observable cholinergic effects in mice. Remarkably, these effects were not observed with (−)E·HCl, another prodrug form that is similarly hydrolyzed to the active (−)nipecotic acid [1]. This demonstrates that the L-tartrate counterion is not pharmacologically inert but actively influences the compound's systemic effects, making the salt form a determinant of the overall in vivo profile.

Side-Effect Profiling Toxicology Prodrug Safety

High-Value Application Scenarios for (R)-Ethyl Piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate


In Vivo Neuroscience Studies Requiring Active (R)-Nipecotic Acid

For researchers investigating the role of GABA reuptake in epilepsy or other neurological conditions, this specific L-tartrate salt is the preferred prodrug. Its established in vivo hydrolysis to the active (-)nipecotic acid and proven anticonvulsant efficacy against pentylenetetrazol-induced seizures make it superior to the enantiomeric (-)E·Tartrate, which is inactive [1]. Furthermore, its distinct cholinergic side-effect profile necessitates its specific use over the hydrochloride salt when modeling the complete pharmacological picture of this class of prodrugs [1].

Process Development for High-Purity Chiral Nipecotic Acid Derivatives

This compound is the foundational intermediate in classical resolution protocols for producing enantiopure nipecotic acid building blocks. Its formation is the critical first step in a validated method that ultimately achieves a final diastereomeric purity of 99% de for the opposite enantiomer [2]. Procurement of this specific salt with known high chemical purity ensures reliable initiation of the resolution sequence, minimizing development risk.

Comparative Salt Form Screening in Pre-formulation

In pre-clinical development, selecting the optimal salt form of an active pharmaceutical ingredient is crucial. This L-tartrate salt serves as an essential comparator in a screening matrix. Its significantly higher melting point (157-159 °C) compared to the hydrochloride salt (125-130 °C) indicates superior thermal stability, a key parameter for solid-state characterization . Testing this form directly allows formulators to make data-driven decisions regarding the manufacturability and shelf-life of the final drug product.

Synthesis of Single-Enantiomer Anticonvulsant Agents like Tiagabine

As a protected form of the (R)-nipecotic acid pharmacophore, this compound is a direct precursor to tiagabine and related analogs. The high enantiomeric purity achievable through its specified use ensures that the final active pharmaceutical ingredient retains the correct stereochemistry, which is fundamental for its target binding and therapeutic activity [2].

Quote Request

Request a Quote for (R)-Ethyl piperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.